molecular formula C27H28FNO4 B11083938 Propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11083938
M. Wt: 449.5 g/mol
InChI Key: MYDTUXQZYKGFBP-UHFFFAOYSA-N
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Description

Propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a propyl ester at position 3, a 2-fluorophenyl group at position 4, a 2-methoxyphenyl group at position 7, and a methyl substituent at position 2. The 5-oxo moiety indicates a ketone at position 3. This compound belongs to a class of 1,4-dihydropyridine analogs, which are known for diverse biological activities, including calcium channel modulation, antioxidant properties, and antimicrobial effects . Its structural complexity necessitates advanced crystallographic tools like SHELXL and OLEX2 for precise structural determination .

Properties

Molecular Formula

C27H28FNO4

Molecular Weight

449.5 g/mol

IUPAC Name

propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H28FNO4/c1-4-13-33-27(31)24-16(2)29-21-14-17(18-9-6-8-12-23(18)32-3)15-22(30)26(21)25(24)19-10-5-7-11-20(19)28/h5-12,17,25,29H,4,13-15H2,1-3H3

InChI Key

MYDTUXQZYKGFBP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and esters. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the quinoline core through a series of condensation reactions.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic substitution.

    Esterification: Formation of the carboxylate ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through multi-step reactions involving quinoline derivatives and carboxylic acids. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Pharmacological Applications

1. Anticancer Activity
Recent studies have demonstrated that compounds similar to Propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. This has been observed in cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 µg/mL .

2. Antimicrobial Properties
The compound has also shown promising results against various microbial strains:

  • Antibacterial Activity : Studies indicate that derivatives of this compound can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances its antibacterial efficacy .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in RSC Advances, researchers synthesized a series of quinoline derivatives and evaluated their anticancer activity. Among these, certain compounds exhibited strong inhibition against HCT-116 cell lines with a notable mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of quinoline derivatives similar to this compound. The results showed that compounds with specific substituents had enhanced activity against Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Data Summary

Application AreaActivity TypeTarget Organisms/CellsIC50 Values (µg/mL)
AnticancerApoptosis InductionMCF-7 (Breast Cancer)1.9 - 7.52
AntimicrobialBacterial InhibitionMycobacterium smegmatisNot specified
Pseudomonas aeruginosaNot specified

Mechanism of Action

The mechanism of action of Propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous hexahydroquinoline derivatives, focusing on substituent variations, electronic effects, and inferred biological activities. Key analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name (Reference) Ester Group Position 4 Substituent Position 7 Substituent Additional Substituents Key Inferred Properties/Activities
Target Compound Propyl 2-fluorophenyl 2-methoxyphenyl 2-methyl Potential calcium modulation
Methyl 7-(3,4-dimethoxyphenyl)-... Methyl 4-(methylsulfanyl)phenyl 3,4-dimethoxyphenyl 2-methyl Enhanced lipophilicity; antibacterial
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... Cyclohexyl 4-hydroxy-3-methoxyphenyl Phenyl 2-methyl Antioxidant (via phenolic -OH)
DL-Methyl 4-(4-methoxyphenyl)-... Methyl 4-methoxyphenyl - 2,7,7-trimethyl Calcium modulatory (dihydropyridine class)
Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-... Methyl 2-chlorophenyl 4-chlorophenyl 2-methyl Increased halogen-driven bioactivity

Substituent Effects on Electronic and Steric Properties

  • In contrast, analogs with 4-methoxyphenyl (electron-donating, ) or 4-(methylsulfanyl)phenyl (polarizable, ) groups exhibit distinct electronic profiles, influencing solubility and receptor binding. Halogenated derivatives (e.g., 2-chlorophenyl in ) may improve metabolic stability due to reduced oxidative susceptibility .
  • Position 7 Substituents :

    • The 2-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity. Comparatively, 3,4-dimethoxyphenyl () enhances electron donation, while phenyl () lacks polar substituents, reducing solubility.
  • Ester Groups :

    • Propyl ester in the target compound offers intermediate lipophilicity compared to methyl () or cyclohexyl () esters. Longer alkyl chains (e.g., cyclohexyl) may slow esterase-mediated hydrolysis, extending half-life .

Structural and Crystallographic Considerations

  • Hydrogen Bonding :
    Methoxy and ketone groups in the target compound participate in hydrogen-bonding networks, influencing crystal packing and stability. Cyclohexyl esters () may induce steric hindrance, altering supramolecular interactions .

  • Ring Puckering: Hexahydroquinoline rings exhibit puckering conformations, analyzed via Cremer-Pople coordinates . Substituents like 2,7,7-trimethyl () may enforce chair-like conformations, affecting ligand-receptor docking.

Biological Activity

Propyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as compound 1) is a synthetic derivative of hexahydroquinoline known for its diverse biological activities. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a fluorine atom and a methoxy group on the phenyl rings enhances its pharmacological properties.

Antiproliferative Activity

Research has demonstrated that compound 1 exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies utilizing the National Cancer Institute's NCI-60 Cell Line Screen have shown that at a concentration of 10 μM, compound 1 can inhibit tumor cell growth effectively. The inhibition rates vary across different cancer types:

Cell Line Inhibition (%) at 10 μM
Leukemia63.19
Breast Cancer (MCF-7)59.31
Colon Cancer55.88

These results indicate that compound 1 may serve as a promising candidate for further development in cancer therapy .

The proposed mechanism of action for compound 1 involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. It has been shown to interact with Bcl-2 family proteins, which are critical regulators of apoptosis. By inhibiting anti-apoptotic proteins and promoting pro-apoptotic factors, compound 1 can trigger cell death in malignant cells .

Case Studies

A notable case study involved the administration of compound 1 in xenograft models of breast cancer. The study reported a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumors treated with compound 1, as evidenced by elevated levels of cleaved caspase-3 .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compound 1 has favorable absorption characteristics with moderate bioavailability. Toxicity assessments have revealed that at therapeutic doses, it exhibits minimal adverse effects on normal tissues. However, further studies are necessary to fully understand its safety profile and potential side effects .

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